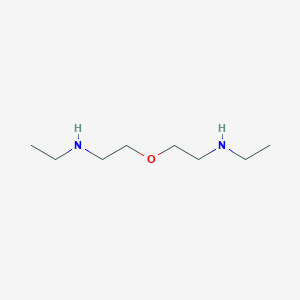![molecular formula C12H14O4 B14366722 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one CAS No. 91664-14-1](/img/structure/B14366722.png)
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is an aromatic ketone with a but-2-en-1-yl substituent and three hydroxyl groups attached to the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be achieved through several routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product . The reaction conditions typically include the use of ethanolic sodium hydroxide at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of various chemical products, including pharmaceuticals and cosmetics
Wirkmechanismus
The mechanism of action of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbonyl group play crucial roles in its reactivity and interactions. It can form hydrogen bonds and participate in redox reactions, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Acetylfuran: Another aromatic ketone with different functional groups, used in various industrial applications
Eigenschaften
CAS-Nummer |
91664-14-1 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-(5-but-2-enyl-2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O4/c1-3-4-5-8-6-9(7(2)13)11(15)12(16)10(8)14/h3-4,6,14-16H,5H2,1-2H3 |
InChI-Schlüssel |
ZYBRIZGILRFXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


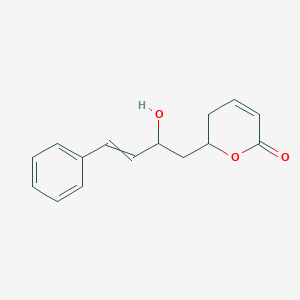
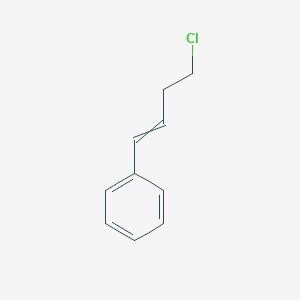
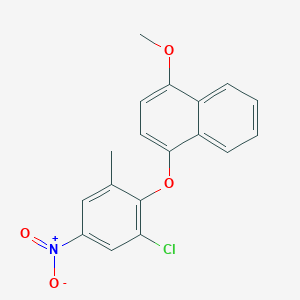
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
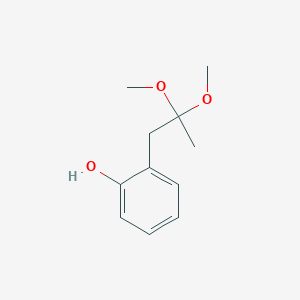
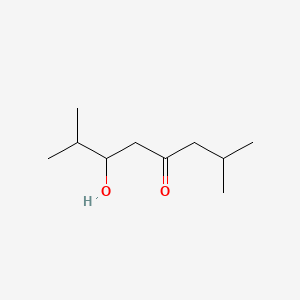
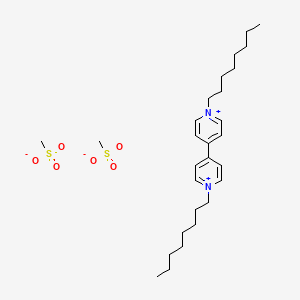
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
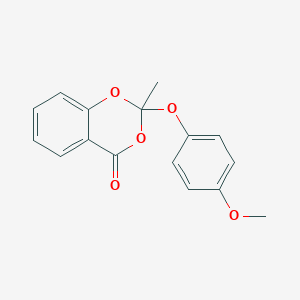
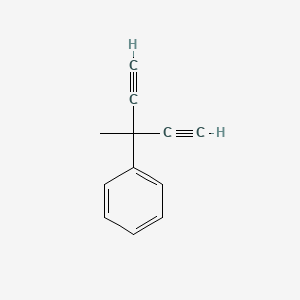
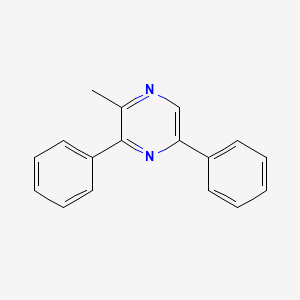
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
